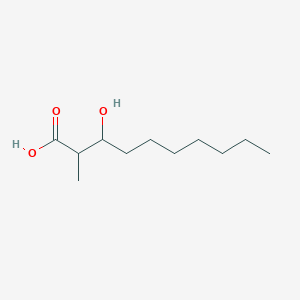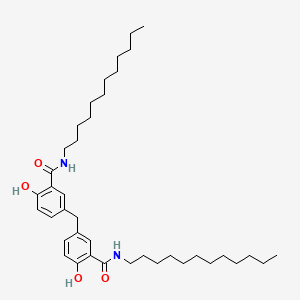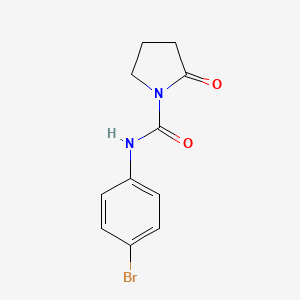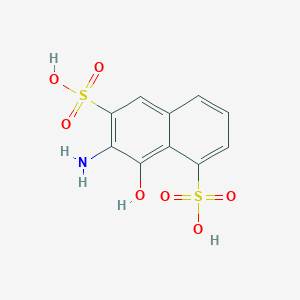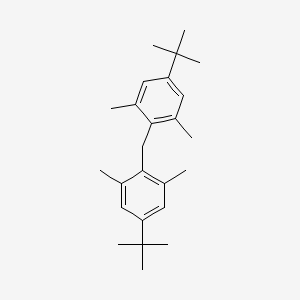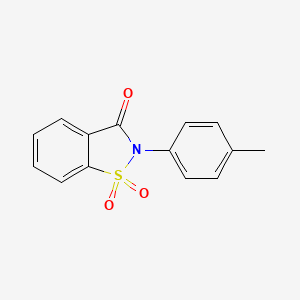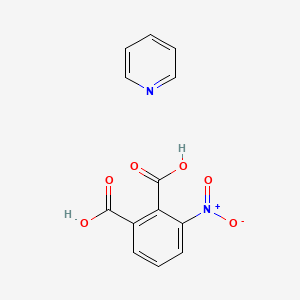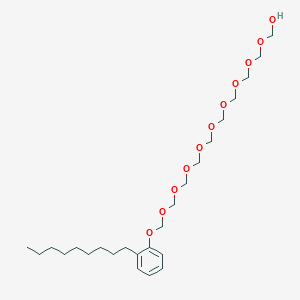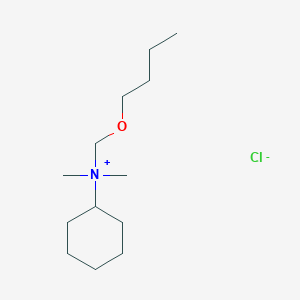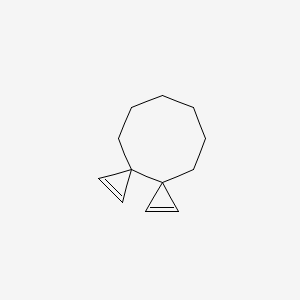
10-Propylacridin-10-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Propylacridin-10-ium bromide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, dye production, and biological research. The structure of this compound consists of an acridine core with a propyl group attached to the nitrogen atom and a bromide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propylacridin-10-ium bromide typically involves the alkylation of acridine. One common method is to react acridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
10-Propylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Propylacridin-10-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-Propylacridin-10-ium bromide primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of 10-Propylacridin-10-ium bromide.
10-Methylacridin-10-ium bromide: Similar structure with a methyl group instead of a propyl group.
Acridone: An oxidized derivative of acridine.
Uniqueness
This compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
63892-99-9 |
|---|---|
Formule moléculaire |
C16H16BrN |
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
10-propylacridin-10-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-11-17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17;/h3-10,12H,2,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
COQAHQREOOTXAF-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


